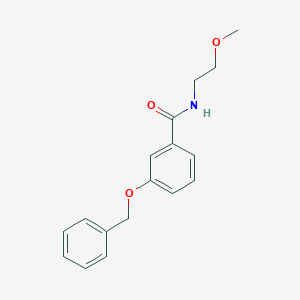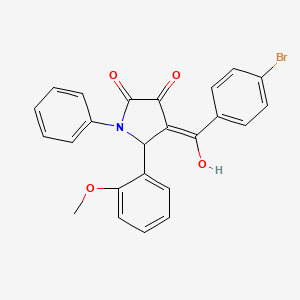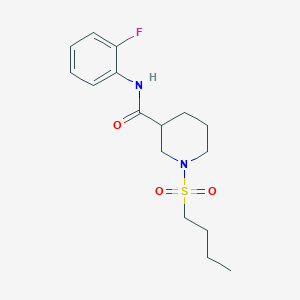
3-(benzyloxy)-N-(2-methoxyethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzyloxy)-N-(2-methoxyethyl)benzamide, also known as BMB, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. BMB belongs to the class of benzamide derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects.
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-N-(2-methoxyethyl)benzamide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. This compound has been shown to inhibit the activity of enzymes, such as PI3K and AKT, which are involved in cell survival and proliferation. It also activates the MAPK/ERK pathway, which is involved in cell differentiation and apoptosis. Additionally, this compound has been shown to modulate the expression of various genes and proteins involved in inflammation, apoptosis, and cell cycle regulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including:
1. Inhibition of cancer cell growth: this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis.
2. Reduction of inflammation: this compound reduces the production of pro-inflammatory cytokines and mediators, such as TNF-α and prostaglandin E2.
3. Analgesic effects: this compound reduces pain and inflammation in animal models of pain.
4. Neuroprotective effects: this compound protects against oxidative stress and neuroinflammation in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
3-(benzyloxy)-N-(2-methoxyethyl)benzamide has several advantages and limitations for lab experiments, including:
Advantages:
1. This compound is relatively easy to synthesize using commercially available materials.
2. This compound has shown promising results in various scientific research applications, including anticancer, anti-inflammatory, and neuroprotective activities.
3. This compound has a relatively low toxicity profile and is well-tolerated in animal models.
Limitations:
1. This compound has limited solubility in water, which can make it difficult to administer in vivo.
2. This compound has a relatively short half-life in vivo, which can limit its therapeutic potential.
3. This compound has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not yet established.
Future Directions
There are several future directions for the research and development of 3-(benzyloxy)-N-(2-methoxyethyl)benzamide, including:
1. Optimization of the synthesis method to improve the yield and purity of this compound.
2. Investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo to optimize dosing and administration.
3. Evaluation of the safety and efficacy of this compound in human clinical trials for various diseases, including cancer, inflammation, and neurodegenerative diseases.
4. Development of novel formulations and delivery systems to improve the solubility and bioavailability of this compound.
5. Investigation of the mechanism of action of this compound at the molecular and cellular levels to identify new targets for drug development.
In conclusion, this compound is a promising chemical compound that has shown potential in various scientific research applications, including anticancer, anti-inflammatory, and neuroprotective activities. Further research is needed to optimize the synthesis method, evaluate the safety and efficacy of this compound in human clinical trials, and identify new targets for drug development.
Synthesis Methods
3-(benzyloxy)-N-(2-methoxyethyl)benzamide can be synthesized using a multi-step process starting from commercially available materials. The synthesis involves the reaction of 3-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methoxyethylamine in the presence of triethylamine to yield the amide product. Finally, the benzyl ether group is introduced using benzyl bromide and potassium carbonate in dimethylformamide. The overall yield of the synthesis is around 40%.
Scientific Research Applications
3-(benzyloxy)-N-(2-methoxyethyl)benzamide has shown potential in various scientific research applications, including but not limited to:
1. Anticancer activity: this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways.
2. Anti-inflammatory and analgesic activity: this compound has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It reduces the production of pro-inflammatory cytokines and mediators, such as TNF-α and prostaglandin E2.
3. Neuroprotective activity: this compound has been shown to protect against oxidative stress and neuroinflammation in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(2-methoxyethyl)-3-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-20-11-10-18-17(19)15-8-5-9-16(12-15)21-13-14-6-3-2-4-7-14/h2-9,12H,10-11,13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTMDONDSRQSKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-methoxy-2H-chromen-2-one](/img/structure/B5497548.png)

![3-hydroxy-3-({[2-(1-hydroxycyclopentyl)ethyl]amino}methyl)-1-(3-methylbenzyl)piperidin-2-one](/img/structure/B5497572.png)

![2-(5-bromo-2-hydroxy-3-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5497587.png)
![1-{1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5497597.png)
![ethyl 7-methyl-3-oxo-5-phenyl-2-(1H-pyrrol-2-ylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5497606.png)
![N-(2-fluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5497608.png)
![1'-[(3,4-dimethoxypyridin-2-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5497612.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5497616.png)
![{4-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-3-morpholinyl}acetic acid](/img/structure/B5497623.png)
![3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5497637.png)
![2-[(4-isopropoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5497643.png)
![N,N,4-trimethyl-3-{2-[(5-methylpyridin-3-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5497651.png)